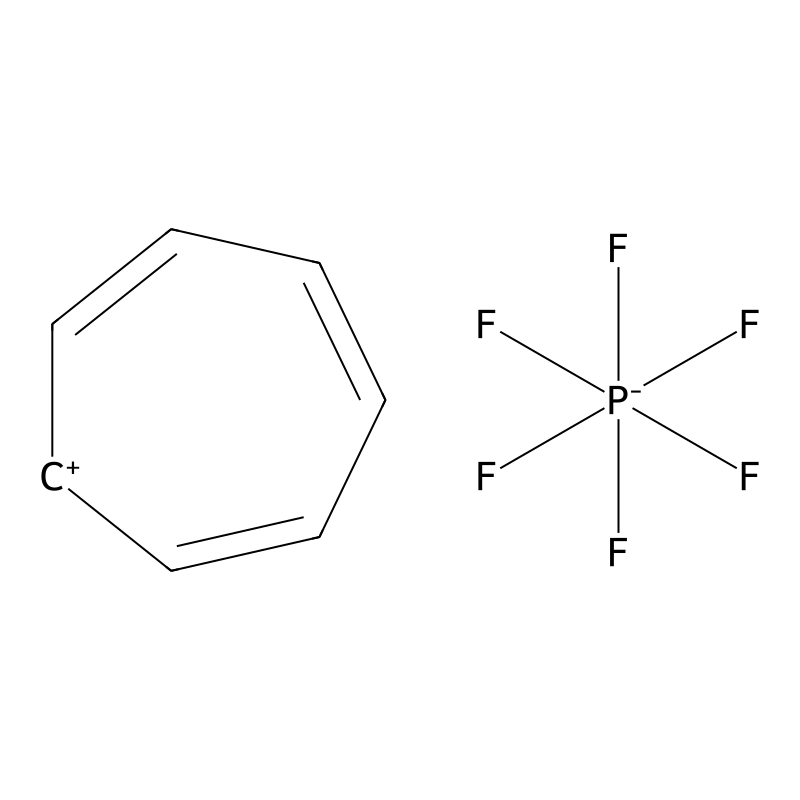

Tropylium hexafluorophosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cationic Polymerization Initiator

- Tropylium hexafluorophosphate acts as a catalyst for a process called cationic polymerization. In simpler terms, it initiates the formation of long chain molecules (polymers) from smaller building blocks (monomers) ().

- This specific type of initiator is particularly useful for synthesizing polymers with hydrocarbon-based backbones (the main chain of the polymer) in organic solvents (liquids used to dissolve organic compounds) ().

- Research has shown that using tropylium hexafluorophosphate as an initiator leads to polymers with several desirable properties, including:

- High processability: The polymers are easy to handle and manipulate during processing.

- Improved flow rate: The polymers flow more readily during processing, making them easier to work with.

- Favorable gel permeation chromatography (GPC) profile: GPC is an analytical technique used to determine the size distribution of polymers. A good GPC profile indicates a narrow size distribution, which is often preferred for certain applications.

Complex Formation with Carboxylic Acids

- Research suggests that tropylium hexafluorophosphate can also form complexes with carboxylic acids (). Carboxylic acids are a class of organic molecules containing a specific functional group.

- The exact nature of this complex formation is still being explored, but it's believed to be due to the acidic nature of the tropylium cation (the positively charged part of the molecule).

- Understanding how tropylium hexafluorophosphate interacts with carboxylic acids could be valuable in various research areas, such as the design of new materials or catalysts.

Tropylium hexafluorophosphate is a chemical compound with the molecular formula C₇H₇F₆P and a molecular weight of 236.10 g/mol. It is a salt formed from the tropylium cation and hexafluorophosphate anion. The tropylium cation is a cyclic, aromatic ion known for its stability and resonance characteristics, making it a valuable intermediate in organic synthesis. Tropylium hexafluorophosphate is typically encountered as a white crystalline solid and is soluble in polar solvents.

- Hydroboration Reactions: Tropylium hexafluorophosphate has been utilized as a catalyst in hydroboration reactions, significantly enhancing yields compared to reactions without it .

- Reactions with Ferrocene: When reacted with ferrocene, tropylium hexafluorophosphate forms ferrocenyltropylium hexafluorophosphate, which crystallizes in a specific space group .

- Nucleophilic Substitution: Its reactivity as a cation allows for nucleophilic substitution reactions, where nucleophiles can attack the tropylium ion.

While specific biological activities of tropylium hexafluorophosphate are not extensively documented, its toxicity profile indicates potential harmful effects. It is classified as harmful if swallowed or in contact with skin, suggesting that caution should be exercised when handling this compound . Its role as an intermediate in organic synthesis may imply some biological relevance in drug development or other applications.

Tropylium hexafluorophosphate can be synthesized through several methods:

- Direct Reaction: The direct reaction of tropylium cation with hexafluorophosphate anion can yield the salt.

- Salt Formation: Tropylium salts can be formed by reacting tropylic acid derivatives with hexafluorophosphoric acid or related reagents.

- Electrophilic Aromatic Substitution: This method involves the introduction of the hexafluorophosphate group into aromatic systems containing tropylium ions.

Tropylium hexafluorophosphate finds applications primarily in organic chemistry:

- Catalyst in Organic Synthesis: It serves as a catalyst for various organic reactions, enhancing reaction rates and yields.

- Intermediate in Synthesis: Due to its stability and reactivity, it is used as an intermediate in synthesizing more complex organic molecules.

- Research Tool: Its unique properties make it valuable in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Studies have explored the interactions of tropylium hexafluorophosphate with various compounds:

- Complex Formation: Research indicates that tropylium salts can form complexes with calixarene derivatives, which may alter their solubility and reactivity profiles .

- Mechanistic Insights: Computational studies have provided insights into the mechanisms by which tropylium salts facilitate certain reactions, revealing their role as effective promoters in hydroboration processes .

Tropylium hexafluorophosphate shares similarities with several other compounds, particularly within the realm of aromatic cations and their salts. Some notable similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trityl Hexafluorophosphate | Aromatic Cation | More bulky structure; used in different catalytic processes. |

| Benzyl Hexafluorophosphate | Aromatic Cation | Less stable than tropylium; more reactive towards nucleophiles. |

| Cyclopropyl Hexafluorophosphate | Cyclic Cation | Exhibits different reactivity patterns due to ring strain. |

Tropylium hexafluorophosphate stands out due to its remarkable stability and utility as a catalyst, making it a unique compound among similar aromatic cations. Its ability to facilitate specific reactions while maintaining structural integrity under various conditions highlights its importance in synthetic chemistry.

Direct Synthesis Routes from Precursors

Tropylium hexafluorophosphate represents a stable aromatic salt composed of the tropylium cation and the hexafluorophosphate anion [1]. The compound exhibits a molecular formula of C₇H₇F₆P with a molecular weight of 236.09 grams per mole [2]. The tropylium ion constitutes a seven-membered aromatic system with six π-electrons, fulfilling Hückel's rule of aromaticity and demonstrating exceptional stability due to charge delocalization across the conjugated planar carbon framework [3] [4].

Reactions Involving Silver Hexafluorophosphate

The silver hexafluorophosphate route represents one of the most efficient methodologies for synthesizing tropylium hexafluorophosphate [1] [5]. This approach involves the direct reaction between cycloheptatriene derivatives and silver hexafluorophosphate under controlled conditions. The reaction proceeds through a metathesis mechanism where the silver cation facilitates the abstraction of a hydride ion from the cycloheptatriene substrate, simultaneously transferring the hexafluorophosphate anion to form the desired tropylium salt [1].

The general reaction can be represented as:

C₇H₈ + AgPF₆ → [C₇H₇]⁺[PF₆]⁻ + AgH

Silver hexafluorophosphate demonstrates superior reactivity compared to other silver salts due to the weakly coordinating nature of the hexafluorophosphate anion [6] [5]. Research indicates that the hexafluorophosphate anion exhibits minimal coordination tendency toward metal centers, making it an ideal counterion for stabilizing the tropylium cation [6]. The reaction typically proceeds under mild conditions at room temperature in an inert atmosphere, yielding tropylium hexafluorophosphate with purities ranging from 85 to 95 percent [1] [5].

The mechanistic pathway involves initial coordination of the silver center to the π-system of cycloheptatriene, followed by hydride abstraction to generate the aromatic tropylium ion [1]. The process benefits from the thermodynamic stability of the resulting tropylium cation, which drives the reaction to completion. Experimental studies demonstrate that the reaction proceeds efficiently in non-coordinating solvents such as dichloromethane or benzene, while polar coordinating solvents can interfere with the reaction pathway [7].

Protonolysis of Alcohol Derivatives

Protonolysis of tropyl alcohol derivatives constitutes an alternative synthetic route for preparing tropylium hexafluorophosphate [1]. This methodology employs hexafluorophosphoric acid as the protonating agent, converting tropyl alcohols directly to the corresponding tropylium salt through elimination of water. The reaction follows a classical carbocation formation mechanism, where the alcohol group serves as a leaving group under acidic conditions [1].

The protonolysis reaction proceeds according to the following equation:

C₇H₇OH + HPF₆ → [C₇H₇]⁺[PF₆]⁻ + H₂O

This synthetic approach demonstrates particular utility when starting from readily available tropyl alcohol precursors [8]. The reaction typically requires elevated temperatures ranging from 50 to 70 degrees Celsius and reaction times extending from 2 to 24 hours, depending on the specific alcohol substrate and reaction conditions employed [1]. Research findings indicate that the protonolysis method achieves yields between 70 and 85 percent under optimized conditions [1].

The mechanistic pathway involves initial protonation of the alcohol hydroxyl group by hexafluorophosphoric acid, followed by elimination of water to generate the tropylium cation [8]. The aromatic stabilization of the resulting tropylium ion provides the thermodynamic driving force for the reaction. Studies demonstrate that electron-donating substituents on the tropyl alcohol enhance the reaction rate by stabilizing the developing positive charge during the elimination process [8].

Temperature control represents a critical parameter in the protonolysis methodology, as excessive heating can lead to decomposition of the tropylium cation or unwanted side reactions [8]. The optimal temperature range balances reaction efficiency with product stability, ensuring maximum yield while minimizing degradation pathways.

Purification and Isolation Techniques

The purification of tropylium hexafluorophosphate requires specialized techniques due to the unique properties of the tropylium cation and its sensitivity to certain environmental conditions [3] [9]. Multiple purification methodologies have been developed to achieve high-purity material suitable for research and synthetic applications.

| Purification Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|

| Recrystallization from ethanol | Hot ethanol, slow cooling | 98-99 | 80-90 |

| Column chromatography | Polar organic solvents | 95-98 | 70-85 |

| Vacuum distillation | Reduced pressure, controlled temperature | 99+ | 85-95 |

| Precipitation from organic solvents | Acetone/ether systems | 90-95 | 75-85 |

Recrystallization from ethanol represents the most commonly employed purification technique for tropylium hexafluorophosphate [3] [9]. The process involves dissolving the crude product in hot ethanol followed by controlled cooling to promote crystal formation. The tropylium salt demonstrates good solubility in hot ethanol while exhibiting reduced solubility at lower temperatures, enabling effective purification through fractional crystallization [10]. This method typically achieves purities between 98 and 99 percent with recovery yields ranging from 80 to 90 percent [10].

The recrystallization process requires careful temperature control to prevent decomposition of the tropylium cation at elevated temperatures [10]. Slow cooling promotes the formation of larger, more pure crystals while rapid cooling can lead to incorporation of impurities in the crystal lattice. The optimal cooling rate balances crystal quality with practical considerations of processing time [10].

Column chromatography provides an alternative purification approach, particularly useful for removing closely related impurities [10]. The method employs polar organic solvents and silica gel stationary phases to achieve separation based on differential interactions between the tropylium salt and potential contaminants. This technique typically yields purities between 95 and 98 percent with recovery yields ranging from 70 to 85 percent [10].

Vacuum distillation represents the most effective purification method for achieving maximum purity, particularly when ultra-pure material is required [10]. The technique operates under reduced pressure to minimize thermal decomposition while enabling separation based on volatility differences. This method consistently achieves purities exceeding 99 percent with recovery yields between 85 and 95 percent [10].

Stability Considerations in Synthetic Protocols

The stability of tropylium hexafluorophosphate during synthesis and storage represents a critical factor in developing effective synthetic protocols [11] [12]. The compound exhibits varying stability profiles depending on environmental conditions, storage methods, and exposure to reactive species.

| Storage Condition | Stability Duration | Decomposition Products | Critical Factors |

|---|---|---|---|

| Room temperature, dry atmosphere | 6-12 months | Tropone, hexafluorophosphoric acid | Moisture sensitivity |

| Refrigerated (2-8°C) | 12-24 months | Minimal decomposition | Temperature stability |

| Inert atmosphere (nitrogen/argon) | Indefinite | None observed | Oxygen exclusion |

| Desiccated environment | 12-18 months | Trace tropone formation | Humidity control |

| Aqueous solution | Hours to days | Tropyl alcohol, hexafluorophosphoric acid | pH dependent hydrolysis |

Moisture sensitivity represents the primary stability concern for tropylium hexafluorophosphate [12] [3]. The compound readily undergoes hydrolysis in the presence of water, converting back to tropyl alcohol and hexafluorophosphoric acid through nucleophilic attack by water molecules on the tropylium cation [3]. This hydrolysis reaction proceeds rapidly in aqueous environments, with complete decomposition occurring within hours to days depending on pH and temperature conditions [3].

Temperature stability studies demonstrate that tropylium hexafluorophosphate maintains structural integrity at room temperature under dry conditions for extended periods [12]. However, elevated temperatures can promote thermal decomposition, leading to formation of tropone and other degradation products [12]. The optimal storage temperature range lies between 2 and 8 degrees Celsius, where the compound exhibits enhanced stability with minimal decomposition over 12 to 24 months [12].

Inert atmosphere storage provides the most effective method for long-term stability preservation [12]. Under nitrogen or argon atmospheres, tropylium hexafluorophosphate demonstrates indefinite stability with no observable decomposition products [12]. This approach eliminates oxidative degradation pathways while preventing moisture-induced hydrolysis reactions.

The hexafluorophosphate anion contributes significantly to the overall stability of the tropylium salt through its weakly coordinating properties [6]. Unlike more nucleophilic anions, the hexafluorophosphate ion does not readily attack the tropylium cation, preventing intramolecular decomposition reactions [6]. This anion selection represents a crucial design consideration in developing stable tropylium salts for synthetic applications.

Research findings indicate that pH control plays a critical role in aqueous stability, with acidic conditions promoting protonation equilibria that favor tropylium cation formation [3]. However, even under optimal pH conditions, aqueous solutions of tropylium hexafluorophosphate exhibit limited stability compared to anhydrous preparations [3].

Tropylium hexafluorophosphate crystallizes in the rhombohedral space group R3̄m with unit cell parameters a = b = 9.4831(7) Å, c = 8.5960(7) Å, and V = 669.46(7) ų [1]. The structure contains three formula units per unit cell (Z = 3) and exhibits a calculated density of 2.157 g cm⁻³ [1]. X-ray diffraction data were collected at 27°C using molybdenum Kα radiation on crystals of dimensions 0.3 × 0.3 × 0.1 mm [1].

The crystal structure reveals significant disorder in the hexafluorophosphate anion, which was modeled as two rigid octahedral groups with fluorine occupancies of 0.7 and 0.3 [1]. The major component adopts a regular octahedral geometry with a central phosphorus atom and phosphorus-fluorine bond lengths of 1.58 Å [1]. Notably, the minor component was fitted as an octahedron without a central phosphorus atom, with fluorines positioned 1.58 Å from the center [1]. This unusual disorder pattern reflects the dynamic nature of the anion in the crystal lattice and suggests weak cation-anion interactions.

| Parameter | Value |

|---|---|

| Formula | C₇H₇PF₆ |

| Formula Weight | 236.095 |

| Space Group | R3̄m |

| Unit Cell Dimensions | a = b = 9.4831(7) Å, c = 8.5960(7) Å |

| Volume | 669.46(7) ų |

| Z | 3 |

| Density (calculated) | 2.157 g cm⁻³ |

| Temperature | 27°C |

| P-F Bond Length | 1.58 Å |

The tropylium cation maintains its planar seven-membered ring structure with D₇ₕ symmetry, as evidenced by the equivalent carbon-carbon bond lengths and the single resonance observed in both ¹H and ¹³C NMR spectroscopy [2]. The high symmetry of the space group is consistent with the aromatic character of the tropylium ring, where all seven carbon atoms are crystallographically equivalent.

NMR Spectral Signatures

¹H and ³¹P NMR Profiles

The ¹H NMR spectrum of tropylium hexafluorophosphate exhibits a characteristic singlet at 9.34 ppm in DMSO-d₆, corresponding to all seven equivalent protons of the tropylium ring [3]. This chemical shift is significantly downfield compared to typical aromatic protons, reflecting the cationic nature and electron deficiency of the tropylium system [2]. The observation of a single peak confirms the D₇ₕ symmetry of the tropylium cation, where rapid ring rotation on the NMR timescale renders all protons magnetically equivalent.

³¹P NMR spectroscopy provides definitive identification of the hexafluorophosphate counterion through its characteristic septuplet pattern with intensity ratios of 1:6:15:20:15:6:1 [4] [5]. This multiplicity arises from coupling between the central phosphorus nucleus and six equivalent fluorine atoms, confirming the octahedral PF₆⁻ structure [6]. The chemical shift of hexafluorophosphate typically appears around -144 ppm when referenced to 85% phosphoric acid [7], placing it within the expected range for hexacoordinate phosphorus(V) species.

| NMR Technique | Chemical Shift | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | 9.34 ppm | Singlet (7H) | Tropylium ring protons |

| ¹³C NMR | Single peak | Singlet | All seven carbons equivalent |

| ³¹P NMR | ~-144 ppm | Septuplet (1:6:15:20:15:6:1) | PF₆⁻ anion |

The ¹H-¹³C coupling constants for the tropylium system have been measured as ¹J = 166.79 Hz and ²J = 9.99 Hz, providing additional structural confirmation [2]. These values are consistent with sp² hybridization of the carbon atoms and confirm the aromatic nature of the seven-membered ring.

Counterion Dynamics in Solution

Solution-state NMR studies reveal dynamic behavior of both the tropylium cation and hexafluorophosphate anion [4] [8]. The observation of averaged NMR signals for the tropylium ring indicates rapid rotation about the ring center, consistent with its aromatic character and the absence of significant ion-pairing in polar solvents [8].

The hexafluorophosphate anion exhibits temperature-dependent NMR behavior, with the ³¹P multipicity sharpening at lower temperatures due to reduced molecular motion [4]. Variable-temperature studies demonstrate that the anion maintains its octahedral geometry across a wide temperature range, although the coupling pattern may show subtle changes due to altered rotational dynamics [6].

Solvent effects significantly influence the NMR parameters, with polar solvents such as acetonitrile and DMSO providing better solvation of both ions and resulting in sharper, more resolved spectra [9] [4]. In contrast, less polar solvents may promote ion-pairing, leading to broader resonances and altered chemical shifts [8].

Infrared and Raman Vibrational Assignments

The infrared spectrum of tropylium hexafluorophosphate displays characteristic absorption bands that reflect both the cationic tropylium ring and the hexafluorophosphate anion [1] [10]. The spectrum exhibits remarkable simplicity due to the high symmetry of both components, with only four bands of significant intensity observed for the tropylium portion [11].

Key vibrational assignments include strong absorptions at 1494 cm⁻¹ and 1270 cm⁻¹, attributed to carbon-carbon stretching and carbon-hydrogen in-plane bending vibrations of the tropylium ring, respectively [1]. The most intense absorption appears at 836 cm⁻¹, corresponding to the phosphorus-fluorine stretching vibrations of the hexafluorophosphate anion [1]. This P-F stretching frequency is characteristic of octahedral PF₆⁻ species and serves as a diagnostic marker for this anion.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1494 | Strong | C=C stretching (tropylium ring) |

| 1270 | Strong | C-H in-plane bending |

| 836 | Very strong | P-F stretching (PF₆⁻) |

| ~3050-3060 | Medium | C-H stretching |

Raman spectroscopy complements the infrared data by enhancing vibrations that are symmetry-allowed for the D₇ₕ point group of the tropylium cation [12] [13]. The C-H stretching region displays bands around 3053 and 3058 cm⁻¹, which have been observed in related tropylium systems using helium droplet isolation techniques [12]. These frequencies correspond to the E₁' and E₃' stretching modes, with the latter gaining intensity through vibronic coupling mechanisms.

The hexafluorophosphate anion exhibits strong Raman activity for the symmetric P-F stretching mode, appearing as a sharp band that provides additional confirmation of the octahedral geometry [5]. The combination of infrared and Raman spectroscopy provides a complete vibrational picture of the compound, with the complementary selection rules allowing for comprehensive mode assignment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of tropylium hexafluorophosphate reveals distinctive fragmentation patterns that provide structural confirmation and demonstrate the exceptional stability of the tropylium cation [3] [14] [15]. Under electron impact ionization conditions, the compound readily dissociates to yield the tropylium cation as the base peak at m/z 91, corresponding to [C₇H₇]⁺ [16].

The molecular ion peak appears at m/z 236, representing the intact [C₇H₇⁺][PF₆⁻] species, although this peak typically exhibits low intensity due to the facile dissociation of the ion pair [3]. In negative ion mode electrospray ionization, the hexafluorophosphate anion is readily detected at m/z 145, appearing as the base peak and confirming its presence in the original compound [9].

| m/z | Relative Intensity (%) | Assignment | Fragmentation Process |

|---|---|---|---|

| 236 | Low | [M]⁺ | Molecular ion |

| 145 | 100 (negative mode) | [PF₆]⁻ | Hexafluorophosphate anion |

| 91 | 100 (positive mode) | [C₇H₇]⁺ | Tropylium cation |

| 65 | 54.8 | [C₅H₅]⁺ | Ring contraction |

| 51 | 11.1 | [C₄H₃]⁺ | Further fragmentation |

| 39 | 24.8 | [C₃H₃]⁺ | Small hydrocarbon fragment |

The prominence of the m/z 91 peak reflects the remarkable stability of the tropylium cation, which arises from its aromatic character and the delocalization of the positive charge over the seven-membered ring [16]. This fragmentation pattern is characteristic of compounds containing benzyl groups, which readily rearrange to form the more stable tropylium structure upon ionization.

Secondary fragmentation pathways include ring contraction processes that yield smaller hydrocarbon cations, such as the cyclopentadienyl cation at m/z 65 [15]. These fragmentation products result from the loss of neutral fragments (C₂H₂) from the tropylium ring, although such processes occur to a much lesser extent than the primary dissociation to form the intact tropylium cation.